molecular formula C22H21FN2O4 B2697093 N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946334-07-2

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2697093
CAS No.: 946334-07-2
M. Wt: 396.418
InChI Key: MZWIDVZHCLBFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridinone derivatives. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinone core: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the hydroxymethyl group: This can be done through a hydroxymethylation reaction.

    Addition of the 2-methylbenzyl group: This step might involve an etherification reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.

    Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where pyridinone derivatives have shown efficacy.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this type might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
  • N-(4-bromophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-4-2-3-5-16(15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-8-6-17(23)7-9-18/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWIDVZHCLBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.